molecular formula C9H10ClFOS B6286438 (2-Chloro-3-ethoxy-6-fluorophenyl)(methyl)sulfane CAS No. 2643368-53-8

(2-Chloro-3-ethoxy-6-fluorophenyl)(methyl)sulfane

Cat. No.: B6286438
CAS No.: 2643368-53-8
M. Wt: 220.69 g/mol
InChI Key: ZAYBLTAYXQJZGK-UHFFFAOYSA-N
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Description

(2-Chloro-3-ethoxy-6-fluorophenyl)(methyl)sulfane is a sulfur-containing aromatic compound characterized by a phenyl ring substituted with chlorine (Cl) at position 2, ethoxy (OCH₂CH₃) at position 3, fluorine (F) at position 6, and a methylsulfane (-SCH₃) group. This compound’s structure combines halogenated and alkoxy substituents, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name

2-chloro-1-ethoxy-4-fluoro-3-methylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFOS/c1-3-12-7-5-4-6(11)9(13-2)8(7)10/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYBLTAYXQJZGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)F)SC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.69 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (2-Chloro-3-ethoxy-6-fluorophenyl)(methyl)sulfane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Halogenation: Introduction of the chloro group to the phenyl ring.

    Ethoxylation: Addition of the ethoxy group to the phenyl ring.

    Fluorination: Introduction of the fluorine atom to the phenyl ring.

    Sulfurization: Attachment of the sulfane moiety to the phenyl ring.

Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

(2-Chloro-3-ethoxy-6-fluorophenyl)(methyl)sulfane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfane moiety to thiols or other sulfur-containing groups.

    Substitution: The chloro, ethoxy, and fluorophenyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-Chloro-3-ethoxy-6-fluorophenyl)(methyl)sulfane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Chloro-3-ethoxy-6-fluorophenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The compound’s uniqueness lies in its substituent combination. Key comparisons include:

a. Halogen vs. Alkoxy Group Positioning
  • (2-Bromo-6-fluoro-3-methoxyphenyl)(methyl)sulfane ():

    • Substituents : Bromo (Br) at position 2, methoxy (OCH₃) at position 3, fluoro at position 5.
    • Molecular Formula : C₈H₈BrFOS; Molar Mass : 251.12 g/mol.
    • Key Difference : Br (larger, less electronegative than Cl) and methoxy (shorter chain than ethoxy) alter steric bulk and electron-withdrawing effects.
  • (3,6-Difluoro-2-(methoxymethoxy)phenyl)(methyl)sulfane ():

    • Substituents : Difluoro (F) at positions 3 and 6, methoxymethoxy (OCH₂OCH₃) at position 2.
    • Molecular Formula : C₉H₁₀F₂O₂S; Molar Mass : 232.24 g/mol.
    • Key Difference : Additional fluorine increases electronegativity, while methoxymethoxy introduces a branched alkoxy group, enhancing solubility in polar solvents .
b. Sulfur Group Variations
  • Ethyl 3-fluoro-6-methylphenyl sulfide (): Structure: Ethylsulfane (-SCH₂CH₃) instead of methylsulfane (-SCH₃). Molecular Formula: C₉H₁₁FS; Molar Mass: 170.24 g/mol.

Reactivity and Functional Group Interactions

Sulfane sulfur groups (-S-) in these compounds participate in reactions with electrophilic or nucleophilic agents:

  • Reactivity with Phosphines ():
    Methylsulfane derivatives, including the target compound, can react with triarylphosphines (e.g., P2 in ) to form phosphine sulfides. Such reactions are rapid (<15 min) and quantitative, as shown by ³¹P NMR studies . Isotope dilution strategies (e.g., ¹³C-labeled internal standards) could quantify sulfane sulfur content in biological systems, applicable to the target compound .
  • The chloro and fluoro groups in the target compound may enhance dimerization via halogen bonding or dipole interactions .
a. Solubility and Lipophilicity
  • Target Compound : Chloro and fluoro substituents increase hydrophobicity, while ethoxy enhances moderate polarity. Predicted logP ~2.5–3.0 (estimated from analogs).
  • Comparison :
    • Methoxymethoxy in ’s compound improves water solubility due to additional oxygen atoms.
    • Ethylsulfane in reduces solubility compared to methylsulfane .
b. Thermal Stability

Halogenated aryl sulfanes generally exhibit high thermal stability. The ethoxy group in the target compound may lower melting points compared to methoxy analogs due to increased conformational flexibility .

Data Tables

Table 1: Molecular Properties of Selected Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents
(2-Chloro-3-ethoxy-6-fluorophenyl)(methyl)sulfane C₉H₁₁ClFOS 233.70* Cl (2), OCH₂CH₃ (3), F (6), SCH₃
(2-Bromo-6-fluoro-3-methoxyphenyl)(methyl)sulfane C₈H₈BrFOS 251.12 Br (2), OCH₃ (3), F (6), SCH₃
(3,6-Difluoro-2-(methoxymethoxy)phenyl)(methyl)sulfane C₉H₁₀F₂O₂S 232.24 F (3,6), OCH₂OCH₃ (2), SCH₃
Ethyl 3-fluoro-6-methylphenyl sulfide C₉H₁₁FS 170.24 SCH₂CH₃, CH₃ (6), F (3)

*Calculated based on substituent contributions.

Table 2: Reactivity Comparison

Reaction Type Target Compound Compound Compound
Phosphine Sulfide Formation Fast (15 min)* Fast (similar S reactivity) Moderate (steric hindrance from OCH₂OCH₃)
Nucleophilic Substitution High (Cl, F) Moderate (Br less reactive) Low (F less labile)

*Inferred from .

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